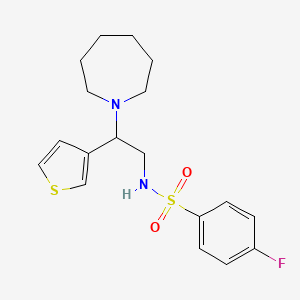

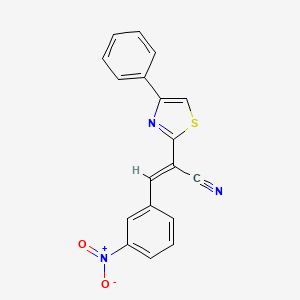

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

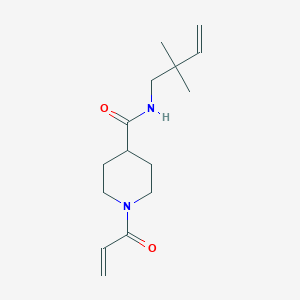

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide, also known as compound 1, is a small molecule drug candidate that has shown potential in scientific research applications. It belongs to the class of sulfonamide compounds and has a molecular weight of 412.55 g/mol.

Applications De Recherche Scientifique

Synthesis and Mechanistic Insights

A study highlighted the use of N-fluorobenzenesulfonimide (NFSI) as an effective Ag(i)-catalyst attenuator in the annulation of tryptamine-derived ynesulfonamide, leading to azepino[4,5-b]indole derivatives. The research thoroughly examined substrate tolerances and proposed a plausible mechanism, supported by density functional theory (DFT) calculations, providing an efficient method for synthesizing azepino[4,5-b]indole derivatives (Pang et al., 2019).

Cyclization of Unsaturated Compounds

Another study focused on the electrophilic intramolecular cyclization of 4-aryl-N-(thiophen-3-yl)but-3-enamides, leading to the formation of various derivatives through the action of polyphosphoric acid and chlorosulfanylarenes. This research contributed to the understanding of cyclization reactions involving thiophene derivatives, providing insights into their potential applications in synthesizing heterocyclic compounds (Danilyuk et al., 2016).

Biochemical Studies

The synthesis of a new bi-triazole precursor, N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide, was achieved in two steps from 2-amino-2-ethyl-1,3-propanediol. This research laid the groundwork for further biochemical studies and applications by establishing the chemical structures of the products based on 1D and 2D NMR, IR spectroscopy, and elemental analysis (Hajib et al., 2022).

Molecular Docking and Antitubercular Potential

A study on N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide revealed its potential as an antitubercular agent. Molecular docking against the enoyl reductase enzyme of Mycobacterium tuberculosis provided insights into its inhibitory action, suggesting a new avenue for antitubercular drug development (Purushotham & Poojary, 2018).

Structural Studies and Material Applications

The crystal structure of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone was reported, highlighting the significance of substituted thiophenes in material science and pharmaceuticals. This research provided valuable data on the structural aspects of thiophene derivatives, which are crucial for their diverse applications in organic electronics and drug design (Nagaraju et al., 2018).

Propriétés

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O2S2/c19-16-5-7-17(8-6-16)25(22,23)20-13-18(15-9-12-24-14-15)21-10-3-1-2-4-11-21/h5-9,12,14,18,20H,1-4,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOVAOLGIBBPAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,4S)-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid](/img/structure/B2807805.png)

![4-[4-(4-Methoxyphenyl)isoxazol-5-yl]benzene-1,3-diol](/img/structure/B2807824.png)

![2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2807825.png)

![2-[(1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol](/img/structure/B2807826.png)